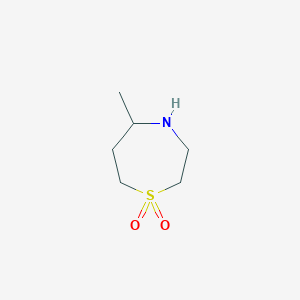
5-Methyl-1,4-thiazepane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,4-thiazepane-1,1-dione is a heterocyclic compound that belongs to the thiazepane family This compound is characterized by a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,4-thiazepane-1,1-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with methyl acrylate under basic conditions, followed by cyclization to form the thiazepane ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained around 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,4-thiazepane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiazepane derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature around 0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature around 0-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature around 25-80°C
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazepane derivatives.
Substitution: N-alkyl or N-acyl thiazepane derivatives
Scientific Research Applications
5-Methyl-1,4-thiazepane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-1,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The sulfur and nitrogen atoms in the thiazepane ring play a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Five-membered rings containing sulfur and nitrogen atoms.
Thiazines: Six-membered rings containing sulfur and nitrogen atoms.
Benzothiazepines: Seven-membered rings fused with a benzene ring
Uniqueness
5-Methyl-1,4-thiazepane-1,1-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to other thiazole and thiazine derivatives. Its larger ring size allows for more flexibility and diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
5-methyl-1,4-thiazepane 1,1-dioxide |
InChI |
InChI=1S/C6H13NO2S/c1-6-2-4-10(8,9)5-3-7-6/h6-7H,2-5H2,1H3 |
InChI Key |
UQBXDLRTMVKIQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCS(=O)(=O)CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13272573.png)
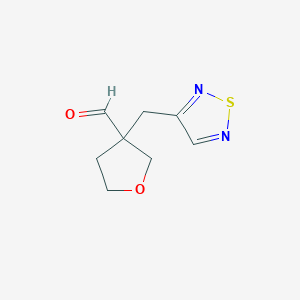
![N-[(2-chlorophenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13272592.png)
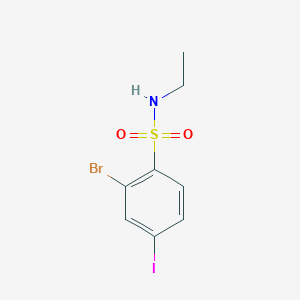
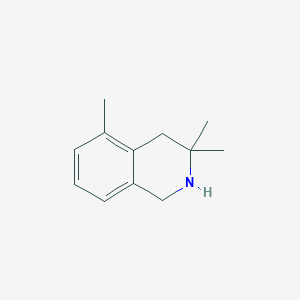

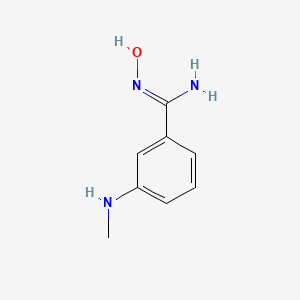
![Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate](/img/structure/B13272615.png)
![(2S)-2-[(2-Phenylpropyl)amino]propan-1-ol](/img/structure/B13272625.png)
![2-[1-(Butylamino)propyl]phenol](/img/structure/B13272632.png)
![Butyl[1-(3,4-difluorophenyl)ethyl]amine](/img/structure/B13272640.png)
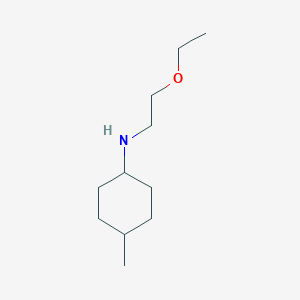
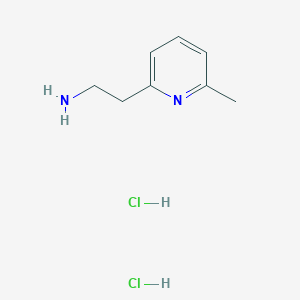
![[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride](/img/structure/B13272647.png)
